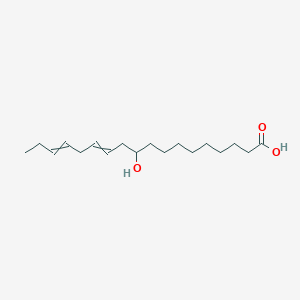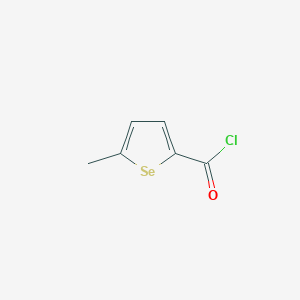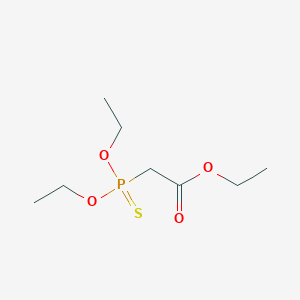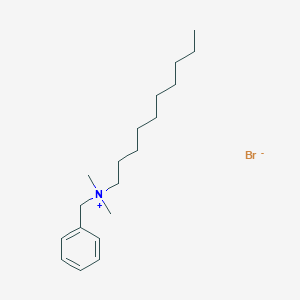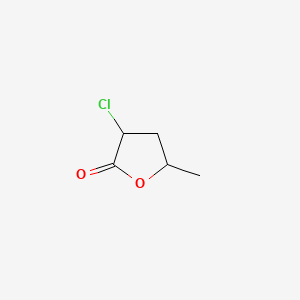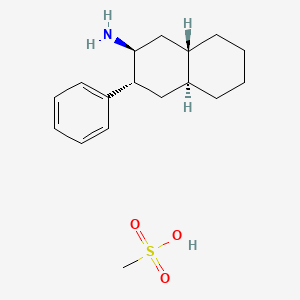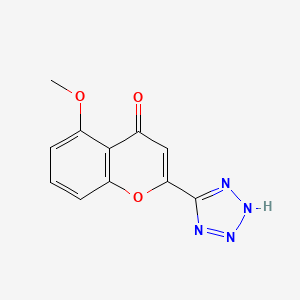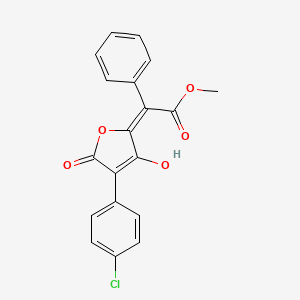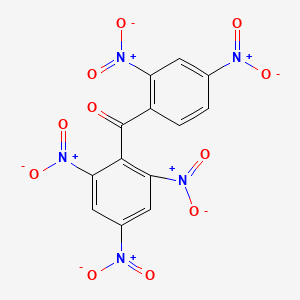
2,2',4,4',6-Pentanitrobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,6-Pentanitrobenzophenone: is an organic compound with the molecular formula C₁₃H₅N₅O₁₁ and a molecular weight of 407.2057 g/mol . It is a highly nitrated derivative of benzophenone, characterized by the presence of five nitro groups attached to the benzene rings. This compound is known for its high thermal stability and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,2’,4,4’,6-Pentanitrobenzophenone typically involves the nitration of benzophenone derivatives. One common method is the nitration of 2,2’,4,4’-tetranitrobenzophenone using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6-Pentanitrobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,4,4’,6-Pentanitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: 2,2’,4,4’,6-Pentamino-benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,6-Pentanitrobenzophenone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of nitrated aromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,6-Pentanitrobenzophenone involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.
Vergleich Mit ähnlichen Verbindungen
2,2’,4,4’-Tetranitrobenzophenone: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,2’,4,4’-Tetrahydroxybenzophenone: Contains hydroxyl groups instead of nitro groups, resulting in different chemical properties and uses.
Uniqueness: 2,2’,4,4’,6-Pentanitrobenzophenone is unique due to its high degree of nitration, which imparts distinct chemical reactivity and thermal stability. This makes it particularly valuable in applications requiring high-energy materials and in research focused on nitrated aromatic compounds.
Eigenschaften
CAS-Nummer |
32255-35-9 |
|---|---|
Molekularformel |
C13H5N5O11 |
Molekulargewicht |
407.21 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)-(2,4,6-trinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O11/c19-13(8-2-1-6(14(20)21)3-9(8)16(24)25)12-10(17(26)27)4-7(15(22)23)5-11(12)18(28)29/h1-5H |
InChI-Schlüssel |
SZWQTMLLIXBBNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


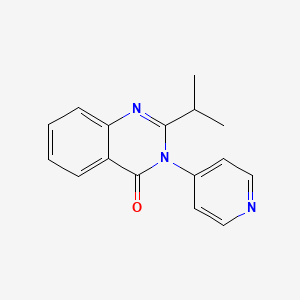
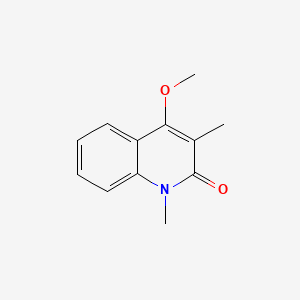
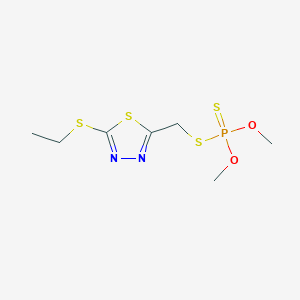
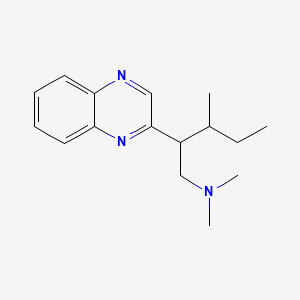
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
